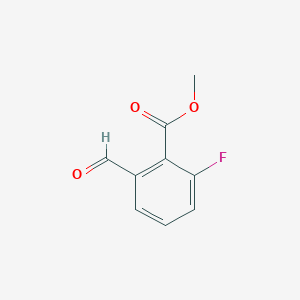

Methyl 2-formyl-6-fluorobenzoate

Descripción general

Descripción

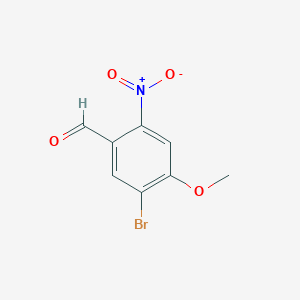

“Methyl 2-formyl-6-fluorobenzoate” is a chemical compound with the CAS Number: 1256593-43-7 . It has a molecular weight of 182.15 and its IUPAC name is methyl 2-fluoro-6-formylbenzoate . The compound is typically a white to yellow solid .

Molecular Structure Analysis

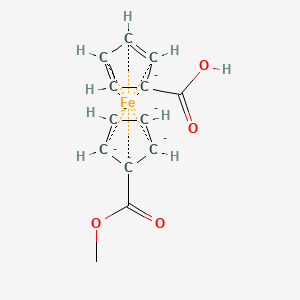

The InChI code for “this compound” is1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 2-formyl-6-fluorobenzoate serves as a bioactive precursor in the synthesis of compounds exhibiting a range of pharmacological activities. Its significance as a structural component in organic synthesis stems from its versatility as a substrate. This compound is utilized in the preparation of medical products, highlighting its importance in synthetic chemistry and the pharmaceutical industry. The development of efficient synthetic routes for this compound, including both two-step and one-step methodologies, has been a subject of research, underlining its utility in the creation of new bioactive molecules with potential therapeutic applications (Farooq & Ngaini, 2019).

Applications in Organic Synthesis

The role of this compound in organic synthesis extends to the development of chemosensors, particularly for detecting various analytes. The compound's utility in creating sensors for metal ions, anions, and neutral molecules showcases its adaptability in chemical sensor technology. Its high selectivity and sensitivity make it a valuable tool in environmental monitoring, food safety, and clinical diagnostics (Roy, 2021).

Safety and Hazards

The safety data sheet for “Methyl 2-formyl-6-fluorobenzoate” indicates that it’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

methyl 2-fluoro-6-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIQGBVFPVWBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

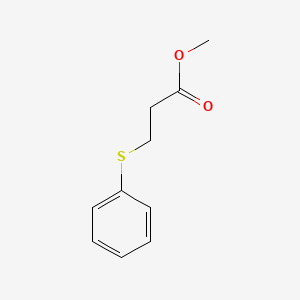

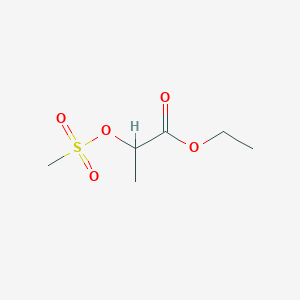

COC(=O)C1=C(C=CC=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

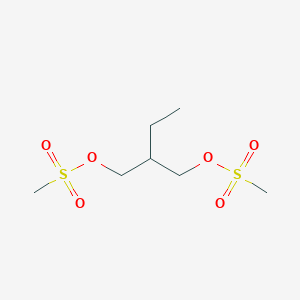

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)